N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide
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Overview
Description
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring Common reagents used in these reactions include chlorinating agents like thionyl chloride and alkylating agents like ethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like thionyl chloride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, ethyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzylidene)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine
- N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Uniqueness
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-3-15-5-7-16(8-6-15)22(27)25-17-9-10-19(24)18(13-17)23-26-20-12-14(2)4-11-21(20)28-23/h4-13H,3H2,1-2H3,(H,25,27) |
InChI Key |
ZCKBNFYYIGYUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
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